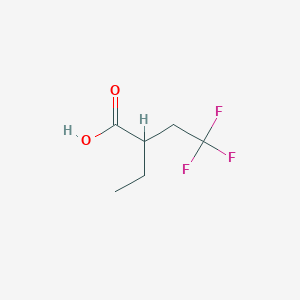
2-乙基-4,4,4-三氟丁酸
描述
2-Ethyl-4,4,4-trifluorobutanoic acid is a chemical compound with the CAS Number: 769169-19-9 . It has a molecular weight of 170.13 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethyl-4,4,4-trifluorobutanoic acid . The InChI code is 1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Ethyl-4,4,4-trifluorobutanoic acid is a liquid at room temperature .科学研究应用
Asymmetric Synthesis of Amino Acids
2-Ethyl-4,4,4-trifluorobutanoic acid: is utilized in the asymmetric synthesis of amino acids, which are crucial for medicinal chemistry and drug design. The presence of fluorine atoms increases the compound’s stability and makes it a valuable precursor for creating tailor-made amino acids .
Bioisostere for Leucine in Drug Design
This compound serves as a bioisostere for leucine, an essential amino acid in proteins. Its structural similarity to leucine allows it to mimic leucine’s properties in biological systems, making it significant in the development of new pharmaceuticals .
Large-Scale Synthesis
The compound’s practicality and cost-effectiveness make it suitable for large-scale synthesis. It’s used to produce (S)-2-amino-4,4,4-trifluorobutanoic acid, a compound with high demand due to its applications in drug discovery and design .
Fluorinated Building Blocks
Fluorinated organic compounds like 2-Ethyl-4,4,4-trifluorobutanoic acid are used as building blocks in organic synthesis. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, leading to the discovery of compounds with novel activities .
Regioselectivity in Metal-Catalyzed Reactions
This compound is employed to investigate the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes. Understanding the regioselectivity is vital for designing catalysts that can produce desired products with high selectivity .
Synthesis of Fluorinated Analogues
2-Ethyl-4,4,4-trifluorobutanoic acid: is used in the synthesis of fluorinated analogues of existing drugs. These analogues often exhibit improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability .
安全和危害
属性
IUPAC Name |
2-ethyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVBGOPXCRMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4,4-trifluorobutanoic acid | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)
![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)
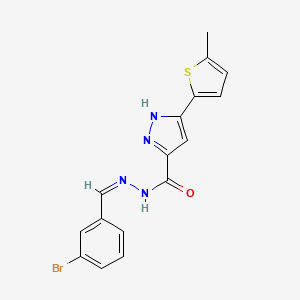
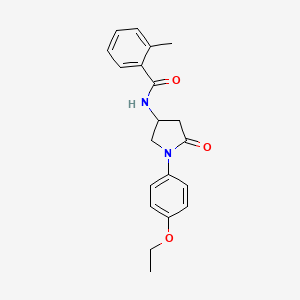
![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)
![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)
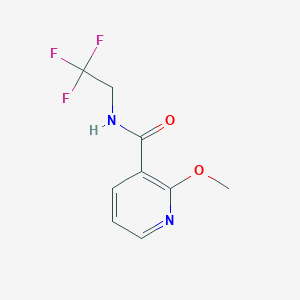
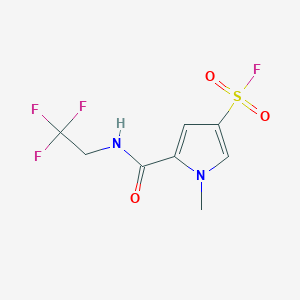
![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
